

Technical Guide: Benzyl 2-(methylamino)acetate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 2-(methylamino)acetate hydrochloride*

Cat. No.: *B554670*

[Get Quote](#)

CAS Number: 40298-32-6 Molecular Formula: $C_{10}H_{14}ClNO_2$ Synonyms: H-Sar-OBzl HCl, H-MeGly-OBzl HCl, N-Methylglycine benzyl ester hydrochloride, Sarcosine benzyl ester hydrochloride

This technical guide provides a comprehensive overview of **Benzyl 2-(methylamino)acetate hydrochloride**, a key intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development and related disciplines.

Chemical and Physical Properties

Benzyl 2-(methylamino)acetate hydrochloride is the benzyl ester of sarcosine (N-methylglycine) in its hydrochloride salt form. The benzyl group serves as a protecting group for the carboxylic acid, which can be removed under specific conditions, making it a valuable building block in multi-step syntheses. It is typically a crystalline powder.

The following table summarizes the key quantitative data available for this compound.

Property	Value	Source(s)
CAS Number	40298-32-6	
Molecular Weight	215.68 g/mol	
Melting Point	174 - 176°C	
Appearance	Crystalline powder	
Storage Conditions	Room Temperature, Inert atmosphere	
Purity (Typical)	≥98%	

Analytical Data (Predicted)

While extensive, experimentally verified spectral data for **Benzyl 2-(methylamino)acetate hydrochloride** is not readily available in published literature, the following table outlines the predicted mass spectrometry data and expected characteristics for other analytical techniques based on the compound's structure.

Analytical Technique	Predicted Data / Expected Characteristics
Mass Spectrometry	Adduct
[M+H] ⁺	
[M+Na] ⁺	
[M-H] ⁻	
[M+K] ⁺	
¹ H NMR	Expected peaks for: benzyl protons (aromatic region, ~7.3 ppm), methylene protons of the benzyl group (~5.2 ppm), methylene protons adjacent to the nitrogen (~3.5 ppm), and methyl protons on the nitrogen (~2.5 ppm).
¹³ C NMR	Expected peaks for: carbonyl carbon (~170 ppm), aromatic carbons (~128-136 ppm), benzyl methylene carbon (~67 ppm), methylene carbon adjacent to nitrogen (~50 ppm), and methyl carbon (~35 ppm).
FTIR	Expected characteristic peaks for: C=O stretch (ester), N-H stretch (secondary amine salt), C-O stretch, aromatic C-H stretch, and aliphatic C-H stretch.

Predicted mass-to-charge ratios (m/z) are for the free base form (C₁₀H₁₃NO₂) and are sourced from PubChem.^[1]

Experimental Protocols

The following are representative protocols for the synthesis and analysis of **Benzyl 2-(methylamino)acetate hydrochloride**.

Synthesis Protocol: Esterification of Sarcosine

This protocol describes a common method for the synthesis of **Benzyl 2-(methylamino)acetate hydrochloride** via the direct esterification of sarcosine with benzyl

alcohol.

Materials:

- Sarcosine (N-methylglycine)
- Benzyl alcohol
- Thionyl chloride (SOCl_2) or Hydrogen Chloride (gas)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Diethyl ether
- Dean-Stark apparatus
- Reaction flask, condenser, magnetic stirrer, and heating mantle

Procedure:

- Setup: Assemble a reaction flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser.
- Reaction Mixture: To the flask, add sarcosine (1 equivalent), benzyl alcohol (1.5-2 equivalents), and toluene.
- Acid Catalyst: Slowly add thionyl chloride (1.1 equivalents) to the stirred suspension at 0-5°C. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step forms the acid catalyst in situ and converts the amine to the hydrochloride salt.
- Reflux: Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitoring: Monitor the reaction progress by TLC or by observing the cessation of water collection. The reaction is typically complete within 4-8 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the toluene. If not, reduce the solvent volume under reduced pressure.

- Purification: Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.
- Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
- Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether.

Analytical Protocol: ^1H NMR Spectroscopy

Objective: To confirm the structure of the synthesized **Benzyl 2-(methylamino)acetate hydrochloride**.

Materials:

- Synthesized **Benzyl 2-(methylamino)acetate hydrochloride**
- Deuterated solvent (e.g., DMSO- d_6 , D_2O , or CD_3OD)
- NMR tubes
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer.
- Data Acquisition: Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

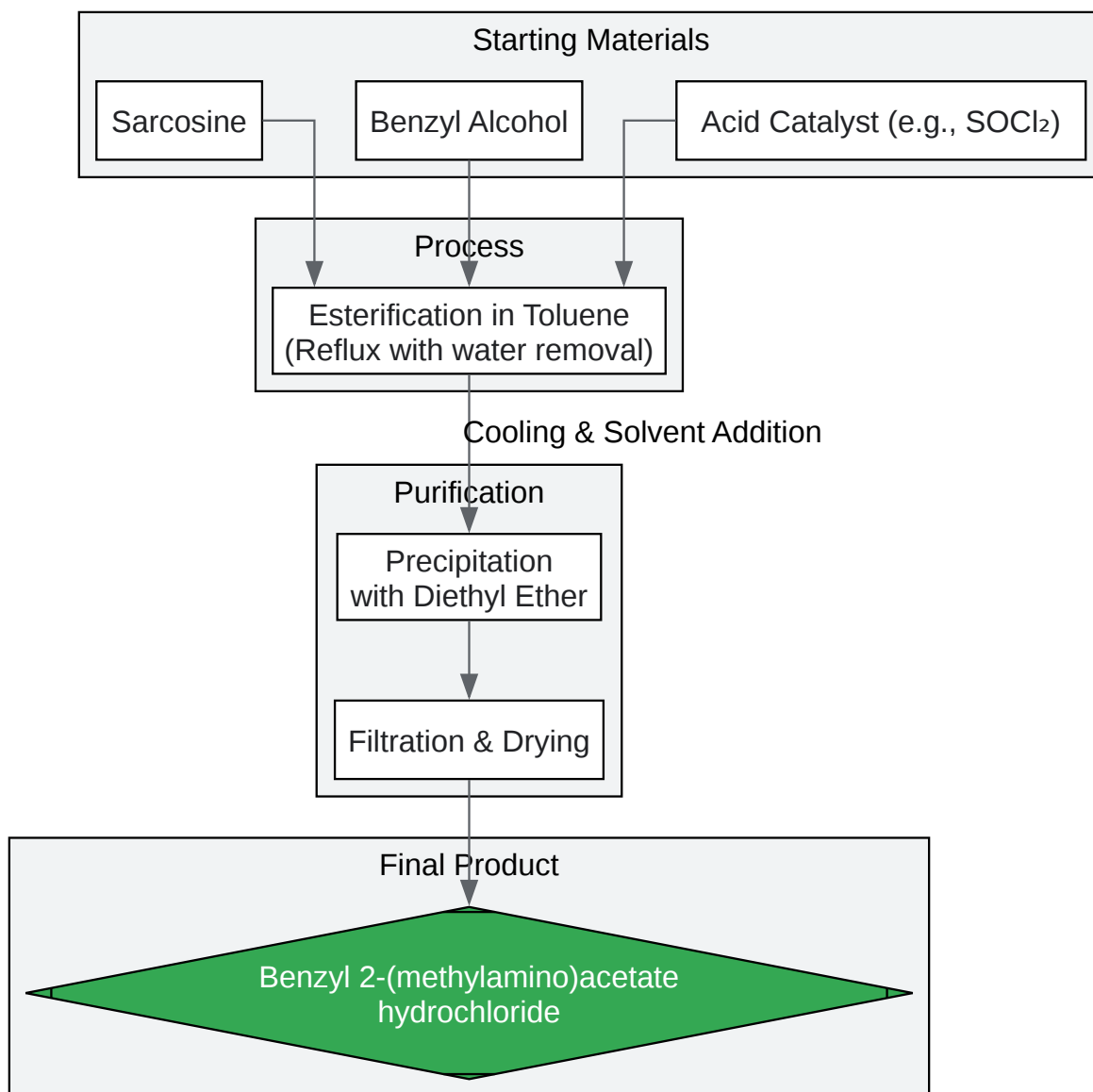
- Analysis: Integrate the peaks to determine the relative ratios of protons and assign the chemical shifts (ppm) to the corresponding protons in the molecule's structure.

Applications in Drug Development

Benzyl 2-(methylamino)acetate hydrochloride is primarily utilized as a protected amino acid derivative in peptide synthesis. In Solid-Phase Peptide Synthesis (SPPS), the benzyl ester protects the C-terminus of the sarcosine residue. This allows for the sequential addition of other amino acids to the N-terminus. The benzyl protecting group is stable to the basic conditions often used for Fmoc-deprotection but can be cleaved under acidic conditions or by catalytic hydrogenation, which is a key step in the final release of the synthesized peptide.

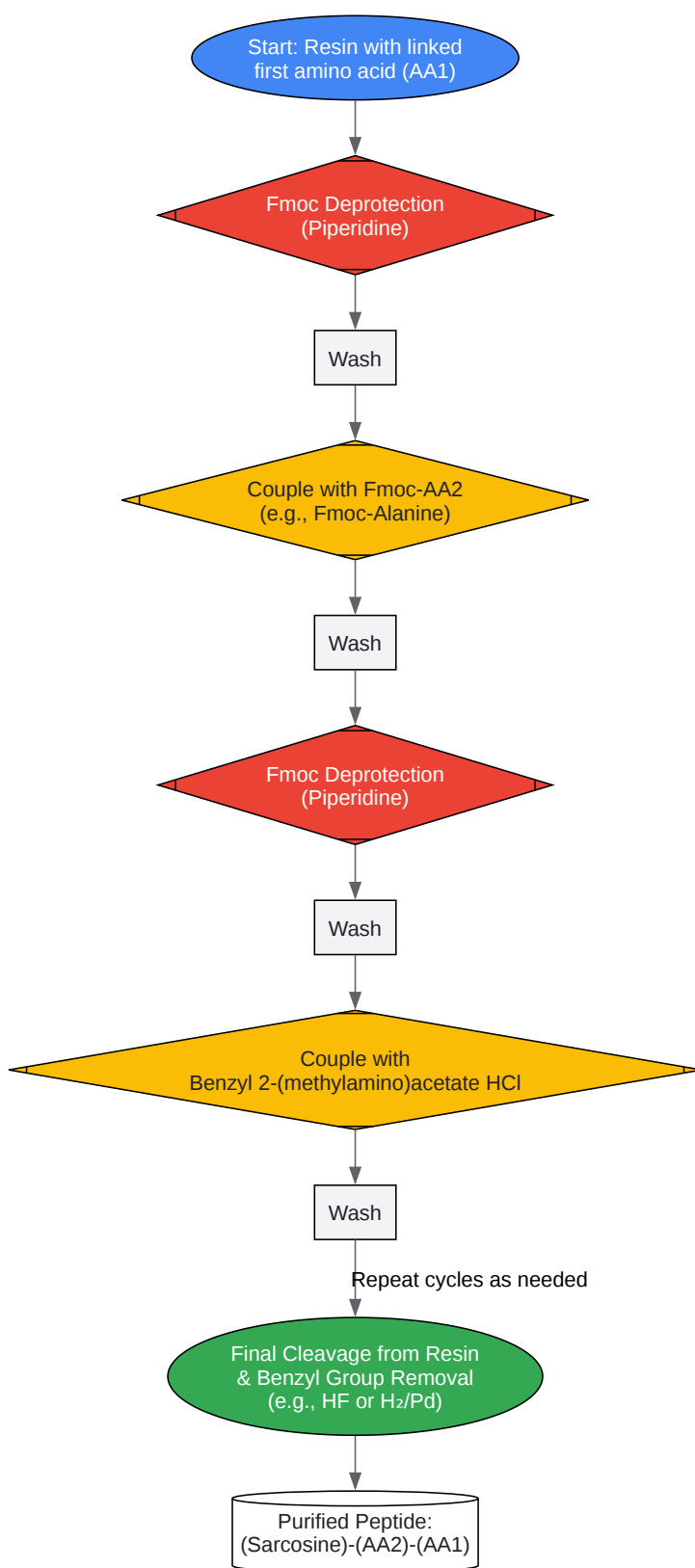
Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving **Benzyl 2-(methylamino)acetate hydrochloride**.



[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **Benzyl 2-(methylamino)acetate hydrochloride**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Benzyl 2-(methylamino)acetate hydrochloride (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Guide: Benzyl 2-(methylamino)acetate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554670#benzyl-2-methylamino-acetate-hydrochloride-cas-40298-32-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com